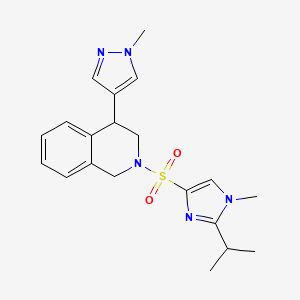

2-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Description

The compound "2-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline" features a tetrahydroisoquinoline core substituted with a sulfonated imidazole moiety at position 2 and a methylpyrazole group at position 4. Its synthesis and structural characterization may involve crystallographic methods such as SHELX-based refinement, a widely used tool for small-molecule and macromolecular structure determination .

Properties

IUPAC Name |

2-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2S/c1-14(2)20-22-19(13-23(20)3)28(26,27)25-11-15-7-5-6-8-17(15)18(12-25)16-9-21-24(4)10-16/h5-10,13-14,18H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPDWIXVIGNLBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

a. Thiazole Derivatives (): Compounds 4 and 5 in contain thiazole cores with fluorophenyl and triazole substituents. Unlike the target compound’s tetrahydroisoquinoline scaffold, these derivatives exhibit planar conformations except for a perpendicular fluorophenyl group.

b. Imidazole-Triazole Hybrids (): The imidazole-triazole derivatives (C1–C9) in combine two heterocycles, showing antibacterial and antifungal activity. While the target compound lacks a triazole ring, its imidazole sulfonyl group shares functional similarities, suggesting possible overlap in biological targets. However, the tetrahydroisoquinoline core may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to purely planar heterocycles .

Pharmacological Activity Comparison

a. Anti-HIV Piroxicam Analogs (): Piroxicam-derived compounds (e.g., 13d, 13l, 13m) exhibit anti-HIV activity with EC~50~ values of 20–25 µM and low cytotoxicity (CC~50~ >520 µM). While the target compound’s tetrahydroisoquinoline scaffold differs from piroxicam’s benzothiazine structure, the sulfonyl group may mimic the sulfonamide pharmacophore in HIV integrase inhibitors like raltegravir. Direct comparison of potency would require experimental validation .

b. Antimicrobial Imidazole-Triazoles ():

The imidazole-triazole hybrids in demonstrate broad-spectrum activity against bacteria and fungi. The target compound’s pyrazole substituent could modulate antimicrobial efficacy, but its lack of triazole rings may reduce versatility in targeting microbial enzymes compared to these hybrids .

Crystallographic and Conformational Features

The isostructural thiazole derivatives in crystallize in the triclinic space group P̄1 with two independent molecules per asymmetric unit.

Data Tables

Table 1: Structural Comparison of Target and Analogous Compounds

*Calculated using average atomic masses.

Table 2: Pharmacological Activity of Selected Compounds

| Compound | Activity | EC~50~ (µM) | Selectivity Index (SI) | Cytotoxicity (CC~50~, µM) | Reference |

|---|---|---|---|---|---|

| 13d () | Anti-HIV | 20–25 | >26 | >520 | |

| Target Compound | Hypothetical | N/A | N/A | N/A | Not reported |

Research Findings and Implications

- Structural Insights : The target compound’s sulfonyl and pyrazole groups differentiate it from planar thiazole and imidazole-triazole derivatives, suggesting unique binding modes .

- Therapeutic Potential: While piroxicam analogs () demonstrate anti-HIV activity, the tetrahydroisoquinoline scaffold may offer advantages in central nervous system targeting due to its lipophilic core .

- Crystallographic Gaps : SHELXL refinement () could resolve conformational details, aiding in structure-activity relationship studies .

Further research should focus on synthesizing the target compound and evaluating its biological activity relative to the analogs discussed. Modifications inspired by successful heterocyclic systems (e.g., fluorophenyl groups in ) could optimize potency and selectivity.

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, including sulfonylation and coupling of imidazole and pyrazole moieties. Key steps include:

- Sulfonylation : Introducing the sulfonyl group using reagents like sulfonyl chlorides under anhydrous conditions .

- Tetrahydroisoquinoline core formation : Cyclization via acid-catalyzed Pictet-Spengler reactions or reductive amination .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization (ethanol or isopropyl alcohol) are standard .

- Validation : Intermediate characterization via H-NMR and LC-MS to ensure reaction progression .

Q. How is the compound structurally characterized?

Key spectroscopic methods include:

- NMR : H and C-NMR for confirming substituent positions and stereochemistry (e.g., δ 7.32–8.35 ppm for aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHClNOS, MW 417.9) .

- FTIR : Identification of functional groups (e.g., sulfonyl S=O stretches near 1350–1150 cm) .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility : Poor aqueous solubility is common; dimethyl sulfoxide (DMSO) or ethanol are preferred solvents for in vitro assays .

- Stability : Store at RT in anhydrous conditions to prevent hydrolysis of sulfonyl or imidazole groups .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonylation and coupling steps be elucidated?

Advanced mechanistic studies involve:

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) can be resolved by:

- Comparative SAR studies : Modifying substituents (e.g., methyl vs. isopropyl on imidazole) to isolate pharmacophores .

- Assay standardization : Replicating studies under uniform conditions (e.g., pH, cell lines) .

- Off-target profiling : Screening against unrelated targets to rule out nonspecific effects .

Q. How to evaluate environmental fate and ecotoxicology?

Follow frameworks like Project INCHEMBIOL :

- Partitioning studies : Measure logP (octanol-water) to predict bioaccumulation.

- Biotic/abiotic degradation : HPLC or GC-MS to track hydrolysis/metabolites in simulated environments .

- Ecotoxicity assays : Use model organisms (e.g., Daphnia magna) to assess LC and teratogenicity .

Q. What computational approaches predict binding modes with biological targets?

- Molecular docking : Use crystal structures of homologous proteins (e.g., cytochrome P450) to model interactions .

- MD simulations : Assess binding stability over time (e.g., RMSD analysis of ligand-protein complexes) .

- Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors .

Methodological Considerations

Q. How to optimize synthetic yield and purity?

- Catalyst screening : Test Lewis acids (e.g., ZnCl) for imidazole cyclization efficiency .

- Temperature control : Reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for optimal coupling .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. What analytical techniques quantify trace impurities?

- HPLC-DAD/UV : Reverse-phase C18 columns with acetonitrile/water gradients .

- LC-HRMS : Detect and identify byproducts at ppm levels .

Data Contradiction Analysis

Q. How to reconcile divergent bioactivity results across studies?

- Meta-analysis : Pool data from independent studies to identify trends (e.g., IC variability against kinase targets) .

- Structural analogs : Compare with derivatives (e.g., thienoimidazoles or pyrazolones) to clarify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.